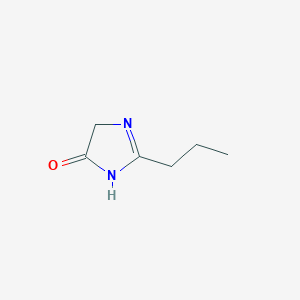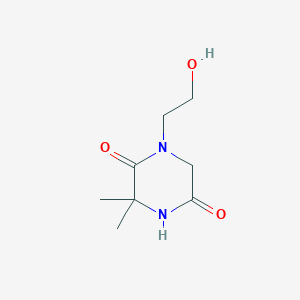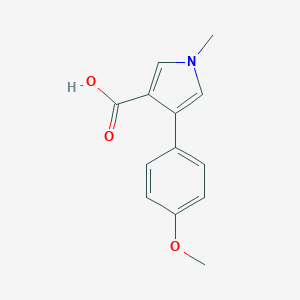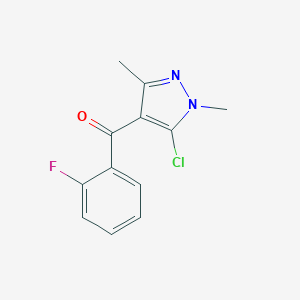
2-Propyl-1H-imidazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-1H-imidazol-4(5H)-one, also known as PIH, is a heterocyclic organic compound with the molecular formula C6H10N2O. It is a derivative of imidazole and has been found to have various applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-Propyl-1H-imidazol-4(5H)-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and proteins involved in inflammation and oxidative stress. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
2-Propyl-1H-imidazol-4(5H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegeneration. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Propyl-1H-imidazol-4(5H)-one in lab experiments is its relatively low cost and availability. 2-Propyl-1H-imidazol-4(5H)-one is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation of using 2-Propyl-1H-imidazol-4(5H)-one is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on 2-Propyl-1H-imidazol-4(5H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of 2-Propyl-1H-imidazol-4(5H)-one for maximum efficacy and safety. Another area of interest is the development of new synthesis methods for 2-Propyl-1H-imidazol-4(5H)-one and its derivatives, which may lead to the discovery of new compounds with improved properties and applications.
In conclusion, 2-Propyl-1H-imidazol-4(5H)-one has various scientific research applications, including anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and proteins involved in inflammation and oxidative stress. 2-Propyl-1H-imidazol-4(5H)-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Applications De Recherche Scientifique
2-Propyl-1H-imidazol-4(5H)-one has been found to have various applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
158365-96-9 |
|---|---|
Nom du produit |
2-Propyl-1H-imidazol-4(5H)-one |
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2-propyl-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-7-4-6(9)8-5/h2-4H2,1H3,(H,7,8,9) |
Clé InChI |
BDSFPJPUFHGKLX-UHFFFAOYSA-N |
SMILES |
CCCC1=NCC(=O)N1 |
SMILES canonique |
CCCC1=NCC(=O)N1 |
Synonymes |
4H-Imidazol-4-one,1,5-dihydro-2-propyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)






![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)


